molecular formula C20H26N2O9 B611237 (E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

Cat. No.: B611237
M. Wt: 438.4 g/mol
InChI Key: GEWVPSJQGJBDLM-MYBAKCFCSA-N
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Description

TC 2559 difumarate is a compound known for its selectivity and oral activity as a partial agonist of the α4β2 subtype of nicotinic acetylcholine receptors. This compound exhibits a high degree of selectivity for α4β2 receptors over other subtypes such as α2β4, α4β4, and α3β4

Preparation Methods

The synthesis of TC 2559 difumarate involves several steps, starting with the preparation of the core structure, 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine. This intermediate is then reacted with fumaric acid to form the difumarate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial production methods for TC 2559 difumarate are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

TC 2559 difumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to TC 2559 difumarate include other partial agonists of nicotinic acetylcholine receptors, such as:

TC 2559 difumarate is unique in its high selectivity for α4β2 receptors and its oral activity, which distinguishes it from other compounds in this class .

Properties

IUPAC Name

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWVPSJQGJBDLM-MYBAKCFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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